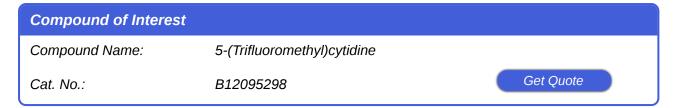


Structural Analysis of 5-(Trifluoromethyl)cytidine: A Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

Introduction

5-(Trifluoromethyl)cytidine is a synthetic nucleoside analog characterized by the substitution of a hydrogen atom at the 5-position of the cytidine ring with a trifluoromethyl group (-CF3). This modification significantly alters the molecule's electronic properties and steric profile, leading to unique biological activities. The strong electronegativity of the trifluoromethyl group can influence the pKa of the nucleobase and affect hydrogen bonding patterns, which are critical for its interaction with biological macromolecules. This technical guide provides a comprehensive overview of the structural analysis of **5-(Trifluoromethyl)cytidine**, including its spectroscopic properties, a plausible synthesis route, and its potential mechanism of action as an antiviral agent.

Chemical Structure

The fundamental structure of **5-(Trifluoromethyl)cytidine** consists of a pyrimidine base (cytosine substituted with a trifluoromethyl group at the C5 position) linked to a ribose sugar moiety via a β -N1-glycosidic bond.

Caption: Chemical structure of **5-(Trifluoromethyl)cytidine**.

Spectroscopic Data



The structural elucidation of **5-(Trifluoromethyl)cytidine** relies on a combination of spectroscopic techniques. While a complete experimental dataset for this specific molecule is not readily available in public databases, the following tables summarize the expected and reported spectral characteristics based on data from the molecule itself and closely related analogs.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone for determining the three-dimensional structure of nucleosides in solution.

Table 1: Predicted ¹H NMR Chemical Shifts (δ) for **5-(Trifluoromethyl)cytidine**



Proton	Predicted Chemical Shift (ppm)	Multiplicity	Coupling Constant (J) in Hz	Notes
H-6	~8.0	S	-	Downfield shift due to the electron-withdrawing CF ₃ group.
H-1'	~5.9	d	~4-5	Anomeric proton.
H-2'	~4.3	t	~5	_
H-3'	~4.1	t	~5	_
H-4'	~4.0	m	-	_
H-5'a, H-5'b	~3.8, ~3.7	m	-	
5'-OH	Variable	t	~5	Dependent on solvent and concentration.
2'-OH	Variable	d	~6	Dependent on solvent and concentration.
3'-OH	Variable	d	~4	Dependent on solvent and concentration.
NH ₂	Variable	br s	-	Dependent on solvent and concentration.

Note: Predicted values are based on data for cytidine and 5-substituted cytidine analogs. Actual values may vary depending on the solvent and experimental conditions.[1][2][3][4][5]

Table 2: Predicted 13 C NMR Chemical Shifts (δ) for **5-(Trifluoromethyl)cytidine**



Carbon	Predicted Chemical Shift (ppm)	Notes
C-2	~156	
C-4	~166	_
C-5	~110 (q, J(C,F) ≈ 35 Hz)	Upfield shift compared to C-5 in cytidine due to the CF₃ group, with characteristic quartet splitting.
C-6	~145	
CF ₃	~124 (q, J(C,F) ≈ 270 Hz)	Characteristic quartet splitting with a large one-bond C-F coupling constant.
C-1'	~90	
C-2'	~74	_
C-3'	~70	_
C-4'	~85	_
C-5'	~61	

Note: Predicted values are based on data for cytidine and other trifluoromethylated aromatic compounds.[6][7][8][9][10]

Table 3: Experimental ¹⁹F NMR Data for **5-(Trifluoromethyl)cytidine**

Nucleus	Chemical Shift (ppm)	Solvent	Reference
-CF₃	Not specified	DMSO-D6	SpectraBase

Note: While the presence of a ¹⁹F NMR spectrum is confirmed, the specific chemical shift value is not provided in the publicly accessible data.[11][12]



Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.

Table 4: Predicted Mass Spectrometry Fragmentation for 5-(Trifluoromethyl)cytidine

lon	m/z (Predicted)	Fragmentation Pathway
[M+H]+	312.07	Molecular ion
[M-Ribose+H]+	180.03	Loss of the ribose sugar moiety
[M-CF ₃] ⁺	243.08	Loss of the trifluoromethyl group

Note: The fragmentation pattern of pyrimidine nucleosides typically involves the cleavage of the glycosidic bond.[13][14][15][16][17]

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in the molecule.

Table 5: Predicted Characteristic FTIR Absorption Bands for 5-(Trifluoromethyl)cytidine

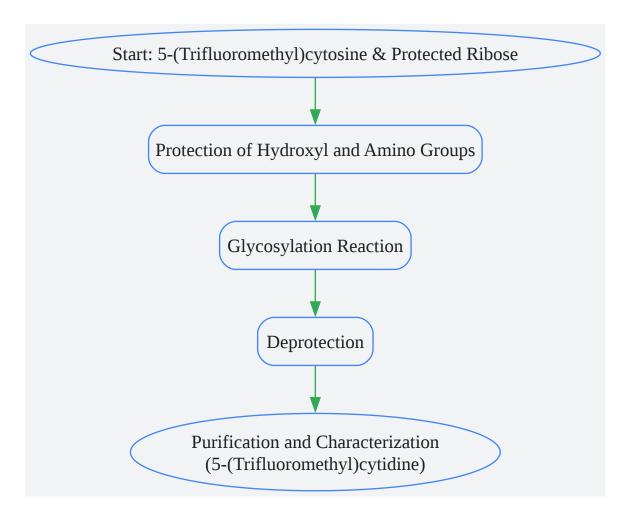
Wavenumber (cm ⁻¹)	Vibration	Functional Group
3400-3200	N-H and O-H stretching	NH₂ and OH groups
3100-3000	C-H stretching	Aromatic and aliphatic C-H
1700-1600	C=O and C=N stretching	Carbonyl and imine groups in the pyrimidine ring
1300-1100	C-F stretching	Trifluoromethyl group
1100-1000	C-O stretching	Ribose C-O bonds



Note: Predicted values are based on characteristic absorption frequencies for cytidine and trifluoromethylated compounds.[12][18][19][20][21]

Experimental Protocols Synthesis of 5-(Trifluoromethyl)cytidine

A plausible synthetic route for **5-(Trifluoromethyl)cytidine** involves the glycosylation of a protected 5-(trifluoromethyl)cytosine base with a protected ribose derivative, followed by deprotection.



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Caption: A generalized workflow for the synthesis of **5-(Trifluoromethyl)cytidine**.

Detailed Methodology (Representative):



- Protection of 5-(Trifluoromethyl)cytosine: The amino group of 5-(trifluoromethyl)cytosine is protected, for example, by acylation (e.g., with acetic anhydride).
- Preparation of Protected Ribose: 1-O-acetyl-2,3,5-tri-O-benzoyl-β-D-ribofuranose is a commonly used protected ribose donor.
- Glycosylation: The protected 5-(trifluoromethyl)cytosine is silylated (e.g., with HMDS and TMSCI) and then reacted with the protected ribose donor in the presence of a Lewis acid catalyst (e.g., SnCl₄ or TMSOTf) in an anhydrous solvent (e.g., acetonitrile or dichloromethane).
- Deprotection: The protecting groups are removed. Benzoyl groups are typically removed by treatment with methanolic ammonia, and the acyl group on the cytosine base is removed under basic conditions.
- Purification: The final product is purified by column chromatography (e.g., silica gel) to yield pure **5-(Trifluoromethyl)cytidine**.
- Characterization: The structure of the synthesized compound is confirmed by NMR, mass spectrometry, and FTIR.

X-ray Crystallography

As of the latest literature search, a crystal structure for **5-(Trifluoromethyl)cytidine** has not been deposited in the Cambridge Crystallographic Data Centre (CCDC). However, crystallographic data is available for the related compound, 2',3'-di-O-acetyl-5'-deoxy-5-fluorocytidine (CCDC 698584).[22] The general protocol for obtaining a crystal structure of a nucleoside analog is as follows:

- Crystallization: Single crystals are grown by slow evaporation of a saturated solution of the compound in a suitable solvent or solvent mixture (e.g., ethanol, methanol, water, or mixtures thereof). Vapor diffusion (hanging or sitting drop) is also a common technique.[23]
 [24][25][26][27]
- Data Collection: A suitable single crystal is mounted on a goniometer and irradiated with a monochromatic X-ray beam. The diffraction data are collected using a detector.



 Structure Solution and Refinement: The diffraction pattern is used to determine the unit cell dimensions and space group. The structure is solved using direct methods or Patterson methods and then refined to obtain the final atomic coordinates.

NMR Spectroscopy

- Sample Preparation: Approximately 5-10 mg of the compound is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., DMSO-d₆, D₂O, or CD₃OD) in an NMR tube.
- Data Acquisition: ¹H, ¹³C, and ¹⁹F NMR spectra are acquired on a high-field NMR spectrometer. For complete structural assignment, 2D NMR experiments such as COSY (Correlated Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are performed.
- Data Processing: The acquired data is processed (Fourier transformation, phasing, and baseline correction) to obtain the final spectra. Chemical shifts are referenced to an internal standard (e.g., TMS).

Mass Spectrometry

- Sample Preparation: A dilute solution of the compound is prepared in a suitable solvent (e.g., methanol or acetonitrile/water).[28][29][30]
- Data Acquisition: The sample is introduced into the mass spectrometer, typically using electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI). Highresolution mass spectrometry (HRMS) is used to determine the exact mass and elemental composition. Tandem mass spectrometry (MS/MS) is employed to study the fragmentation pattern.[31]
- Data Analysis: The resulting mass spectrum is analyzed to identify the molecular ion and characteristic fragment ions.

FTIR Spectroscopy

 Sample Preparation (KBr Pellet Method): Approximately 1-2 mg of the compound is finely ground with about 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar.



The mixture is then pressed into a thin, transparent pellet using a hydraulic press.[32][33][34] [35][36]

- Data Acquisition: A background spectrum of a pure KBr pellet is recorded. The sample pellet is then placed in the sample holder, and the FTIR spectrum is recorded.
- Data Analysis: The absorbance spectrum is analyzed to identify the characteristic absorption bands corresponding to the different functional groups in the molecule.

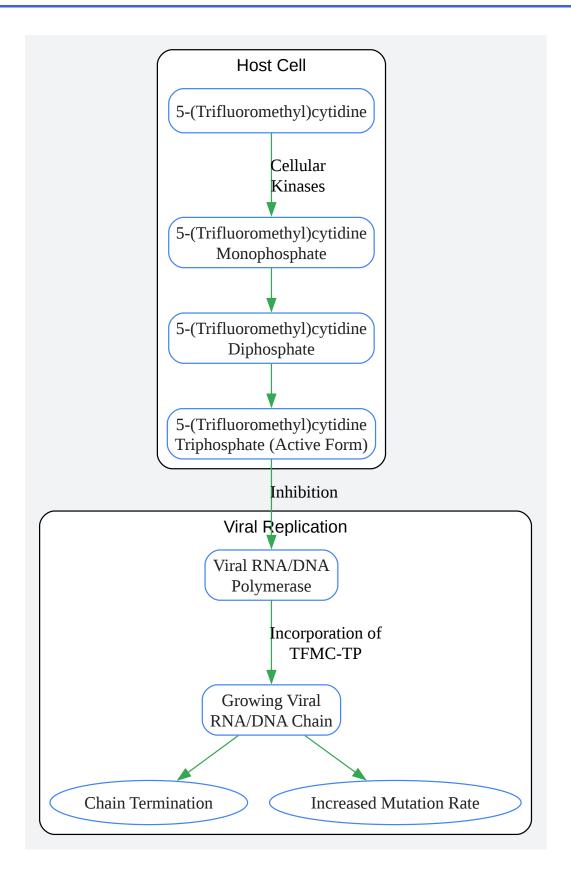
Biological Activity and Mechanism of Action

Fluorinated nucleoside analogs are known for their potential as antiviral and anticancer agents. The trifluoromethyl group at the 5-position of cytidine is expected to confer significant biological activity.

Proposed Antiviral Mechanism of Action

The primary proposed antiviral mechanism of action for **5-(Trifluoromethyl)cytidine** involves its intracellular conversion to the active triphosphate form, which can then interfere with viral replication.





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Caption: Proposed antiviral mechanism of action for **5-(Trifluoromethyl)cytidine**.



The proposed mechanism involves the following key steps:

- Intracellular Phosphorylation: **5-(Trifluoromethyl)cytidine** is transported into the host cell and is sequentially phosphorylated by host cell kinases to its monophosphate, diphosphate, and finally, its active triphosphate form (5-TF-CTP).
- Inhibition of Viral Polymerase: 5-TF-CTP can act as a competitive inhibitor of the viral RNA-dependent RNA polymerase (RdRP) or reverse transcriptase (RT), competing with the natural cytidine triphosphate (CTP) for binding to the enzyme's active site.[37][38]
- Incorporation into Viral Genome: Alternatively, 5-TF-CTP can be incorporated into the growing viral RNA or DNA chain by the viral polymerase.[37]
- Chain Termination or Mutagenesis: The presence of the bulky and electronegative trifluoromethyl group at the 5-position can lead to either:
 - Chain termination: The modified nucleotide may prevent further elongation of the nucleic acid chain.[39]
 - Mutagenesis: The altered base pairing properties of 5-(trifluoromethyl)cytosine may lead to an increased rate of mutations during subsequent rounds of viral replication, ultimately leading to "error catastrophe."[40]

The enhanced lipophilicity and metabolic stability conferred by the trifluoromethyl group may contribute to improved therapeutic profiles compared to non-fluorinated analogs.[41]

Conclusion

5-(Trifluoromethyl)cytidine is a synthetically accessible nucleoside analog with significant potential for biological activity, particularly as an antiviral agent. Its structural features, dominated by the electron-withdrawing trifluoromethyl group, are expected to result in distinct spectroscopic signatures and to drive its mechanism of action. While a complete experimental structural and biological profile is yet to be fully elucidated in the public domain, this technical guide provides a comprehensive overview based on available data and established knowledge of related compounds. Further research, including the determination of its crystal structure and detailed enzymatic and cellular assays, will be crucial for fully understanding its therapeutic potential and for the rational design of next-generation nucleoside-based drugs.



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